![molecular formula C24H25N3O4S B2553901 N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900003-12-5](/img/structure/B2553901.png)
N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that appears to be related to pyrimidine derivatives, which are known for their various biological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the related structures and their synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through multiple routes. For instance, N1-(2-Methoxy-4-pyrimidyl)sulfanilamide was prepared by condensation reactions involving 4-amino-2-methoxy-pyrimidine with different sulfonyl chlorides or by direct condensation with sulfanilamide . This suggests that the synthesis of the compound may also involve condensation reactions, possibly with a pyrimidine derivative as a starting material.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary significantly. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide shows a linearly extended conformation with specific interplanar angles between amide groups . Similarly, the title 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have a folded conformation about the methylene C atom of the thioacetamide bridge . These findings indicate that the molecular structure of the compound may also exhibit a complex conformation with potential intramolecular hydrogen bonding.
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be influenced by their functional groups and molecular conformations. The presence of amide groups, for example, can lead to hydrogen bonding and influence the reactivity of the compound . The sulfanyl group in the title 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides suggests that similar groups in the compound may participate in chemical reactions through nucleophilic substitution or addition .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structures. The presence of hydrogen bonds, the degree of conformational flexibility, and the distribution of hydrophilic and hydrophobic areas can affect properties such as solubility, melting point, and biological activity . The compound , with its complex structure, is likely to exhibit unique properties that could be explored for potential applications in pharmaceuticals or other fields.
Aplicaciones Científicas De Investigación
Crystal Structure and Conformation
- Studies have focused on the crystal structures of related compounds, revealing insights into their folded conformations and intramolecular interactions. Such structural analyses are crucial for understanding the chemical behavior and potential reactivity of similar compounds in biological systems (S. Subasri et al., 2016).
Antifolate and Antitumor Activity
- Research into the synthesis of compounds with a thienopyrimidine base has led to the identification of potent dual inhibitors of key enzymes involved in DNA synthesis, such as thymidylate synthase and dihydrofolate reductase. These inhibitors demonstrate significant potential as antitumor agents (A. Gangjee et al., 2008).
Anti-inflammatory and Analgesic Agents
- Novel derivatives have been synthesized from related compounds, exhibiting promising anti-inflammatory and analgesic activities. These findings suggest potential applications in designing new therapeutic agents for pain and inflammation management (A. Abu‐Hashem et al., 2020).
Heterocyclic Compound Synthesis
- The chemical reactivity and potential for synthesizing diverse heterocyclic compounds have been explored, with findings indicating possible applications in pharmaceutical chemistry and drug design (O. Farouk et al., 2021).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-15(2)12-13-27-23(29)22-21(18-6-4-5-7-19(18)31-22)26-24(27)32-14-20(28)25-16-8-10-17(30-3)11-9-16/h4-11,15H,12-14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJCBBUTNYWDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

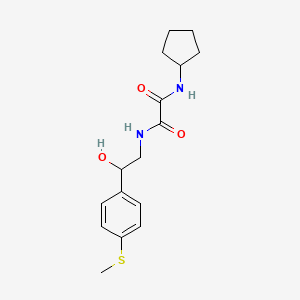
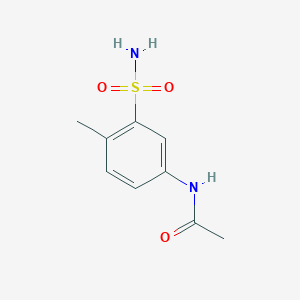
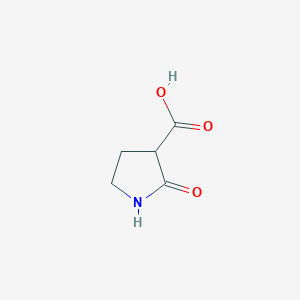
![N-(4-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2553823.png)
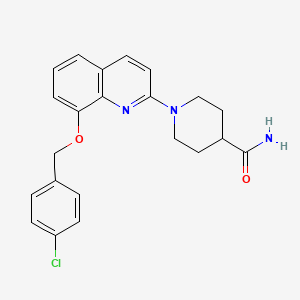
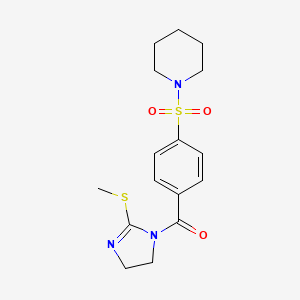
![1,3-dimethyl-2,4-dioxo-7-propyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553827.png)

![3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile](/img/structure/B2553829.png)
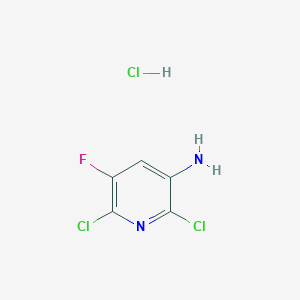
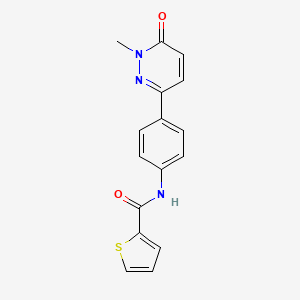
![(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride](/img/structure/B2553836.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2553841.png)